molecular formula C9H7BrO2 B12645038 5-Bromo-6-methylphthalide

5-Bromo-6-methylphthalide

Katalognummer: B12645038
Molekulargewicht: 227.05 g/mol
InChI-Schlüssel: IRUDYCTYMRMENS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methylphthalide is an organic compound with the molecular formula C9H7BrO2 It is a derivative of phthalide, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the phthalide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylphthalide typically involves the reduction of 4-bromophthalic anhydride in an organic solvent. This reaction yields a mixture of 5-bromophthalide and 6-bromophthalide. The reaction mixture is then acidified, and the compounds are separated into aqueous and organic phases. Selective crystallization from the organic phase allows for the isolation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and separation steps, with additional purification stages to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-6-methylphthalide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phthalide ring into different oxidation states, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the phthalide ring, potentially leading to the formation of alcohols or other reduced compounds.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methylphthalide has several scientific research applications:

Wirkmechanismus

The mechanism by which 5-Bromo-6-methylphthalide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electrophilic aromatic substitution reactions. The presence of the bromine atom may enhance the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-6-methylphthalide is unique due to the combined presence of both bromine and methyl groups on the phthalide ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H7BrO2

Molekulargewicht

227.05 g/mol

IUPAC-Name

5-bromo-6-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3

InChI-Schlüssel

IRUDYCTYMRMENS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(COC2=O)C=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.